N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15180134
Molecular Formula: C22H19N3O4
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O4 |
|---|---|
| Molecular Weight | 389.4 g/mol |
| IUPAC Name | N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6-methyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C22H19N3O4/c1-14-3-8-19-17(11-14)18(26)12-20(29-19)22(27)24-21-9-10-23-25(21)13-15-4-6-16(28-2)7-5-15/h3-12H,13H2,1-2H3,(H,24,27) |
| Standard InChI Key | WJPZTSOARNYSMN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Identifiers
The compound’s IUPAC name, N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6-methyl-4-oxochromene-2-carboxamide, reflects its three primary components:
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A 6-methyl-4-oxo-4H-chromene-2-carboxamide backbone.
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A 1H-pyrazol-5-amine moiety.
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A 4-methoxybenzyl substituent.
Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 389.4 g/mol | |
| SMILES | CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC | |
| InChI Key | WJPZTSOARNYSMN-UHFFFAOYSA-N | |
| Solubility | Not fully characterized; likely lipophilic | – |
The chromene core contributes to its planar aromatic structure, while the pyrazole and methoxybenzyl groups enhance hydrogen-bonding potential, critical for biological interactions .
Synthesis and Chemical Characterization
Synthetic Pathway
The synthesis involves multi-step reactions, as inferred from analogous chromone derivatives :
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Chromene Core Formation:
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Pyrazole Amine Preparation:
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Coupling Reaction:
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The acid chloride reacts with the pyrazole amine under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).
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Characterization Methods:
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NMR Spectroscopy: Confirms proton environments, such as the methoxy group () and chromene carbonyl () .
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Mass Spectrometry: Validates molecular weight via peaks at m/z 389.4.
Pharmacological Properties
In Vitro Antihistaminic Activity
Chromone derivatives exhibit inhibition of histamine-induced contractions in guinea pig ileum . While direct data for this compound is limited, structural analogs show:
Future Research Directions
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Mechanistic Studies: Elucidate targets via proteomics or kinase assays.
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Optimization: Modify substituents to enhance bioavailability.
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In Vivo Models: Evaluate efficacy in asthma or oncology models.
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